3-(2,3-Dimethylphenyl)azetidin-3-ol
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Overview
Description
3-(2,3-Dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group attached to the azetidine ring and a 2,3-dimethylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)azetidin-3-ol typically involves the reaction of 2,3-dimethylphenylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2,3-dimethylphenyl)azetidine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2,3-Dimethylphenyl)azetidine: Lacks the hydroxyl group, making it less reactive.
3-(2,3-Dimethylphenyl)oxetan-3-ol: Contains an oxygen atom in the ring instead of nitrogen, leading to different chemical properties.
Uniqueness
3-(2,3-Dimethylphenyl)azetidin-3-ol is unique due to the presence of both a hydroxyl group and a 2,3-dimethylphenyl group, which confer distinct reactivity and potential biological activity. Its azetidine ring structure also makes it a valuable scaffold for the synthesis of diverse compounds .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-10(9(8)2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
XOCWSMPIWGMLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)C |
Origin of Product |
United States |
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